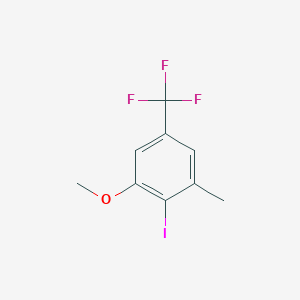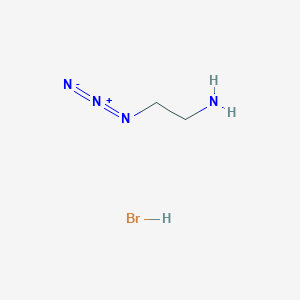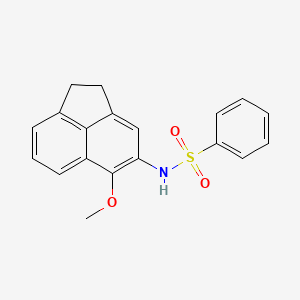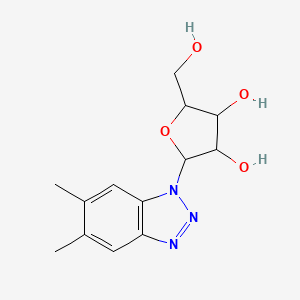
Methyl N-acetyl-2-(acetylsulfanyl)-3-chloroalaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-acetamido-2-acetylsulfanyl-3-chloro-propanoate is an organic compound with a complex structure that includes functional groups such as an ester, amide, and thioether
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-acetamido-2-acetylsulfanyl-3-chloro-propanoate typically involves multiple steps. One common method includes the reaction of 3-chloro-2-hydroxypropanoic acid with acetic anhydride to form the acetylated intermediate. This intermediate is then reacted with thioacetic acid to introduce the thioether group, followed by the addition of methylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-acetamido-2-acetylsulfanyl-3-chloro-propanoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thio-substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-acetamido-2-acetylsulfanyl-3-chloro-propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2-acetamido-2-acetylsulfanyl-3-chloro-propanoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-acetamido-2-acetylsulfanyl-3-bromo-propanoate: Similar structure but with a bromine atom instead of chlorine.
Methyl 2-acetamido-2-acetylsulfanyl-3-iodo-propanoate: Similar structure but with an iodine atom instead of chlorine.
Methyl 2-acetamido-2-acetylsulfanyl-3-fluoro-propanoate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
Methyl 2-acetamido-2-acetylsulfanyl-3-chloro-propanoate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in synthetic chemistry.
Propiedades
Número CAS |
58178-01-1 |
|---|---|
Fórmula molecular |
C8H12ClNO4S |
Peso molecular |
253.70 g/mol |
Nombre IUPAC |
methyl 2-acetamido-2-acetylsulfanyl-3-chloropropanoate |
InChI |
InChI=1S/C8H12ClNO4S/c1-5(11)10-8(4-9,7(13)14-3)15-6(2)12/h4H2,1-3H3,(H,10,11) |
Clave InChI |
AJUDHPVJFUCOHK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(CCl)(C(=O)OC)SC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol](/img/structure/B14007205.png)
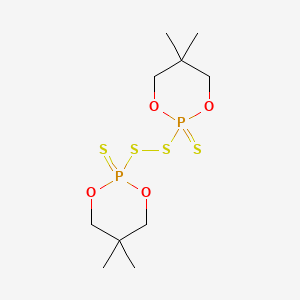
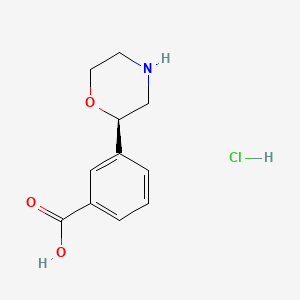

![4-Chloro-1-[(2-chloro-2-phenylethyl)sulfonyl]-2-nitrobenzene](/img/structure/B14007229.png)
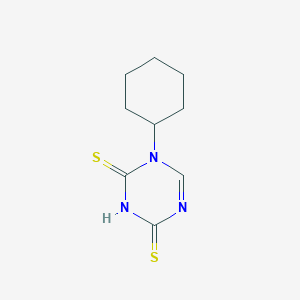

![Triphenylsulfonium 2-((6-((adamantane-1-carbonyl)oxy)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carbonyl)oxy)-1,1-difluoroethane-1-sulfonate](/img/structure/B14007246.png)
![Ethyl 4-methyl-3-oxopyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B14007258.png)
